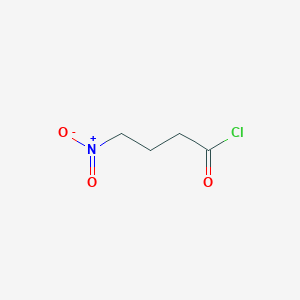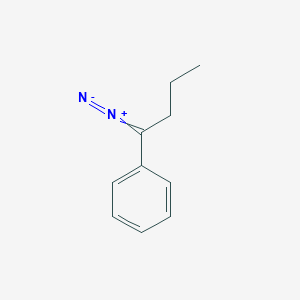
(1-Diazobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Diazobutyl)benzene is an organic compound with the molecular formula C10H12N2. It consists of a benzene ring substituted with a diazobutyl group. This compound is part of the diazo compounds family, which are characterized by the presence of a diazo group (-N=N-). These compounds are known for their versatility in organic synthesis and their ability to form carbenes, which are highly reactive intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Diazobutyl)benzene typically involves the reaction of butylamine with nitrous acid to form the corresponding diazonium salt, which is then coupled with benzene. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent its decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Diazobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1-Diazobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of carbenes, which are intermediates in various organic reactions.
Biology: Studied for its potential use in photochemical reactions and as a photoswitchable molecule.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (1-Diazobutyl)benzene involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, such as insertion into C-H bonds, cyclopropanation, and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Diazoethyl)benzene
- (1-Diazopropyl)benzene
- (1-Diazomethyl)benzene
Comparison
(1-Diazobutyl)benzene is unique due to its specific diazobutyl group, which imparts different reactivity and properties compared to other diazo compounds. For example, this compound may have different steric and electronic effects compared to (1-Diazoethyl)benzene or (1-Diazopropyl)benzene, leading to variations in reaction outcomes and applications .
Eigenschaften
CAS-Nummer |
75920-63-7 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1-diazobutylbenzene |
InChI |
InChI=1S/C10H12N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI-Schlüssel |
IVDMEYOJMHNHIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=[N+]=[N-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


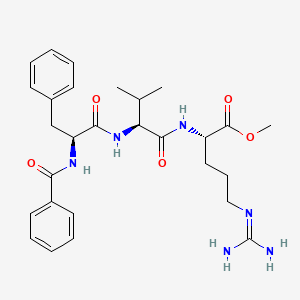
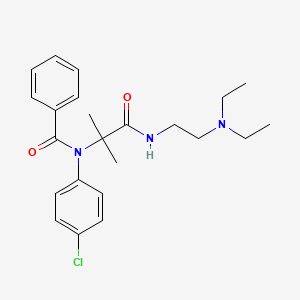
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

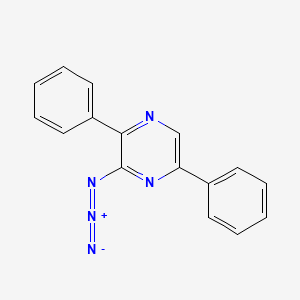
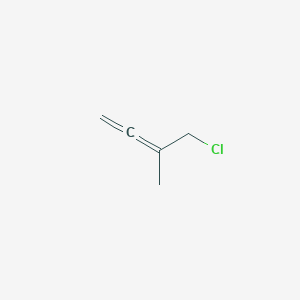

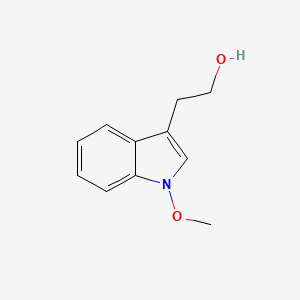
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

